N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Overview
Description
N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide is 329.09464591 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer and Antimicrobial Potential
A study conducted by Kumar et al. (2019) synthesized analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines and tested them for inhibition activity against HCT 116 cancer cell line, showcasing the anticancer potential of such compounds. Additionally, these compounds displayed antimicrobial activities, indicating their broad-spectrum biological applications (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).
Antihistaminic Activity
Alagarsamy et al. (2009) synthesized 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated their in vivo H1-antihistaminic activity, revealing the potential for developing new classes of H1-antihistaminic agents based on triazoloquinazolinone structures (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
PI3K Inhibition for Anticancer Therapy
Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with alkylurea to synthesize derivatives with potent antiproliferative activities against human cancer cell lines. These findings suggest the potential of such compounds as effective anticancer agents with low toxicity, especially in PI3K inhibition (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Antioxidant Properties
Shakir, Ali, and Hussain (2017) synthesized compounds bearing the [1,2,4]triazolo moiety and evaluated their antioxidant abilities, demonstrating the potential of such compounds in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-10-17-18-13-7-8-15(19-20(10)13)23-9-14(21)16-11-3-5-12(22-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVYLHWOUKWENB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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